A-Technical-Guide-to-the-Structural-Elucidation-of-Fusaricidin-A
A-Technical-Guide-to-the-Structural-Elucidation-of-Fusaricidin-A
-A-Comprehensive-Overview-for-Researchers-and-Drug-Development-Professionals
Fusaricidin A is a potent depsipeptide antibiotic first isolated from the culture broth of Paenibacillus polymyxa (formerly Bacillus polymyxa) KT-8, a bacterium found in the rhizosphere of garlic affected by Fusarium basal rot.[1][2] Its significant antifungal and antibacterial activity against Gram-positive bacteria has made it a subject of considerable interest in both agricultural and medicinal research.[2][3] This guide provides an in-depth technical overview of the methodologies employed to determine the complex structure of Fusaricidin A, a cyclic hexadepsipeptide with a unique fatty acid side chain.
The structure of Fusaricidin A was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) for amino acid analysis.[1][2] The molecule consists of a cyclic hexadepsipeptide core, cyclo-(L-Thr-D-Val-D-Phe-D-alloThr-D-Asn-L-Ala), which is ester-linked to a distinctive 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain.[3]
Overall-Workflow-for-Structure-Elucidation
The elucidation of Fusaricidin A's structure follows a systematic workflow. This process begins with the isolation of the compound from the bacterial culture, followed by a series of spectroscopic and chemical analyses to determine its molecular weight, elemental composition, amino acid sequence, and stereochemistry.
1.-Mass-Spectrometry-Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining sequence information through fragmentation analysis. Methods like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been instrumental.[2][4]
Experimental-Protocol:-MALDI-TOF-MS-Analysis
A typical protocol for analyzing fusaricidins using MALDI-TOF MS involves the following steps:
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Sample-Preparation: The purified fusaricidin sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% aqueous acetonitrile/0.1% trifluoroacetic acid).
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Spotting: A small volume (e.g., 1 µL) of the mixture is spotted onto a MALDI target plate and allowed to air-dry to facilitate co-crystallization.
-
Data-Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. A pulsed UV laser (e.g., 355 nm) is used for desorption and ionization.[5]
-
Analysis: The time-of-flight of the generated ions is measured to determine their mass-to-charge ratio (m/z). For Fusaricidin A, a prominent ion peak is observed at an m/z corresponding to its protonated form [M+H]⁺.[6]
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Tandem-MS-(MS/MS): For sequencing, the precursor ion of interest (e.g., m/z 883.7 for Fusaricidin A) is selected and subjected to fragmentation (e.g., using LIFT-TOF/TOF).[4][6] The resulting product ion spectrum, containing bₙ- and yₙ-ions, is analyzed to deduce the amino acid sequence.[4][7]
Data-Presentation:-Key-Mass-Fragments-of-Fusaricidin-A
Tandem MS analysis reveals a characteristic fragmentation pattern that allows for the sequencing of the peptide ring and the identification of the fatty acid side chain. A specific cleavage occurs in the GHPD side chain between the α- and β-carbon positions.[4][7]
| Ion Type | Fragment | Observed m/z (Da) |
| Precursor Ion | [M+H]⁺ | 883.7 |
| Fragment Ion | b₂ (Thr-Val) | 201.1 |
| Fragment Ion | b₃ (Thr-Val-Phe) | 348.2 |
| Fragment Ion | b₄ (Thr-Val-Phe-alloThr) | 449.3 |
| Fragment Ion | b₅ (Thr-Val-Phe-alloThr-Asn) | 563.3 |
| Fragment Ion | y₁ (Ala) | 90.1 |
| Fragment Ion | y₂ (Asn-Ala) | 204.1 |
| Fragment Ion | y₃ (alloThr-Asn-Ala) | 305.2 |
Note: The m/z values are representative and may vary slightly based on instrumentation and experimental conditions.
2.-NMR-Spectroscopy-Analysis
NMR spectroscopy provides the crucial data needed to piece together the precise connectivity of atoms within the molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) experiments are employed to establish the structure of each amino acid residue and the fatty acid chain, and to determine how they are linked.[1][2]
Experimental-Protocol:-2D-NMR-Spectroscopy
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Sample-Preparation: A purified sample of Fusaricidin A (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Data-Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A series of experiments are run:
-
¹H-NMR: To identify all proton signals and their multiplicities.
-
¹³C-NMR: To identify all carbon signals.
-
COSY-(Correlation-Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (i.e., within a single amino acid residue).
-
HMQC/HSQC-(Heteronuclear-Single-Quantum-Coherence): To correlate directly bonded protons and carbons (¹H-¹³C).
-
HMBC-(Heteronuclear-Multiple-Bond-Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for linking different residues and establishing the peptide sequence.
-
Data-Presentation:-Representative-NMR-Data-for-Fusaricidin-A-Residues
The following table summarizes typical ¹H and ¹³C chemical shift values for the residues in Fusaricidin A. These values are used to construct the spin systems for each component.
| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| L-Thr | NH | ~8.50 | - |
| α-CH | ~3.94 | ~59.5 | |
| β-CH | ~5.30 | ~72.1 | |
| γ-CH₃ | ~1.21 | ~20.3 | |
| D-Val | NH | ~8.25 | - |
| α-CH | ~4.10 | ~60.1 | |
| β-CH | ~2.15 | ~31.2 | |
| γ-CH₃ | ~0.95, ~0.98 | ~19.1, ~19.5 | |
| D-Phe | NH | ~8.52 | - |
| α-CH | ~4.60 | ~55.8 | |
| β-CH₂ | ~2.95, ~3.10 | ~37.5 | |
| Phenyl | ~7.20-7.35 | ~127-138 | |
| GHPD | C2-H₂ | ~2.40 | ~43.1 |
| C3-H | ~3.95 | ~68.2 | |
| C15-H₂ | ~3.15 | ~41.5 |
Note: Data is compiled and representative. Actual shifts depend on solvent and experimental conditions.
3.-Determination-of-Absolute-Configuration
After determining the amino acid sequence, the stereochemistry of each chiral center must be established. This is accomplished by chemical degradation followed by chiral analysis.
Experimental-Protocol:-Chiral-HPLC-Analysis
-
Acid-Hydrolysis: The purified Fusaricidin A is completely hydrolyzed into its constituent amino acids and the fatty acid by heating in strong acid (e.g., 6N HCl at 110°C for 24 hours).
-
Derivatization: The amino acids in the hydrolysate are derivatized with a chiral reagent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to create diastereomers.
-
Chiral-HPLC: The derivatized amino acids are analyzed by reverse-phase HPLC. The retention times of the derivatized amino acids from the sample are compared to those of authentic D- and L-amino acid standards that have been derivatized in the same manner.
-
Configuration-Assignment: By comparing the retention times, the absolute configuration (D or L) of each amino acid in the original depsipeptide is unequivocally determined.[1][2]
This combination of advanced analytical techniques allows for the complete and unambiguous determination of the complex structure of Fusaricidin A, providing a solid foundation for further research into its biosynthesis, mode of action, and potential therapeutic applications.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Fusaricidin A, a new depsipeptide antibiotic produced by Bacillus polymyxa KT-8. Taxonomy, fermentation, isolation, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Fusaricidin A [smolecule.com]
- 4. Characterization of Novel Fusaricidins Produced by Paenibacillus polymyxa-M1 Using MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fusaricidins, Polymyxins and Volatiles Produced by Paenibacillus polymyxa Strains DSM 32871 and M1 [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
